molecular formula C17H24N2O3 B4536732 N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide

N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide

Cat. No. B4536732
M. Wt: 304.4 g/mol
InChI Key: JRXCQHNBFYUFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzamide compounds often involves innovative catalytic processes and precursor utilization. For instance, a method reported by Xu et al. (2021) employs rhodium(III)-catalyzed C–H alkylation and intermolecular amination, highlighting the utility of substituted benzamides and protected indoles in generating bioactive compounds (Xu et al., 2021). Such methodologies are indicative of the complex synthetic pathways that could be adapted for the synthesis of N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide, leveraging catalytic C–H activation and strategic intermolecular coupling.

Molecular Structure Analysis

The molecular structure of benzamides, including N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide, can be profoundly influenced by intermolecular interactions. Karabulut et al. (2014) demonstrated through X-ray diffraction and DFT calculations how dimerization and crystal packing impact the molecular geometry of N-3-hydroxyphenyl-4-methoxybenzamide, suggesting that similar structural dynamics could apply to our compound of interest (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamides are varied, including oxidative C–H bond olefination as detailed by Li et al. (2012), indicating a wide reactivity scope that could be expected for N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide (Li et al., 2012). This versatility in reactions speaks to the chemical properties of the compound, which can be further explored through targeted synthesis and reactivity studies.

Physical Properties Analysis

The physical properties of benzamide derivatives are often characterized by their crystalline polymorphism, as studied by Yasuoka et al. (1969) on a related compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide. Such studies elucidate the polymorphic forms and their respective physical attributes, including melting points, solubility, and crystal structure, which are critical for understanding the physical behavior of N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties of benzamides, such as reactivity patterns, stability, and interaction with various chemical reagents, can be inferred from the work of Wang et al. (2010), who explored the palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides. This study provides insight into the electrophilic and nucleophilic centers within the benzamide framework, which are crucial for understanding the chemical behavior of N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide (Wang et al., 2010).

properties

IUPAC Name

N-[3-(azepan-1-yl)-3-oxopropyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-22-15-8-6-7-14(13-15)17(21)18-10-9-16(20)19-11-4-2-3-5-12-19/h6-8,13H,2-5,9-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXCQHNBFYUFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(azepan-1-yl)-3-oxopropyl]-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.